N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological and pharmacological activities. The presence of the triazole ring and the thioxo group contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 4-phenyl-3-thiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group. The uniqueness of N-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide lies in its specific chemical properties and reactivity, which make it suitable for various applications in research and industry.
Properties
CAS No. |
93052-84-7 |
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Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)11-9-12-13-10(16)14(9)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16)(H,11,12,15) |
InChI Key |
GIMNKSBQLIORCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=S)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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